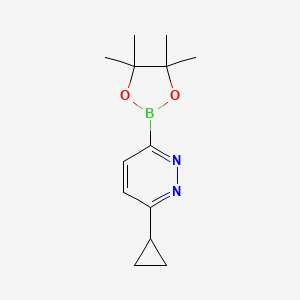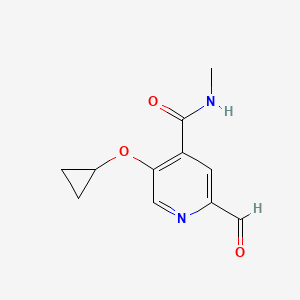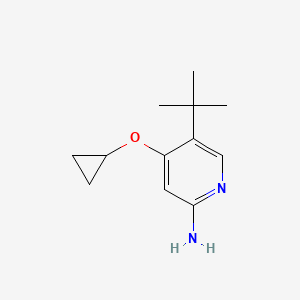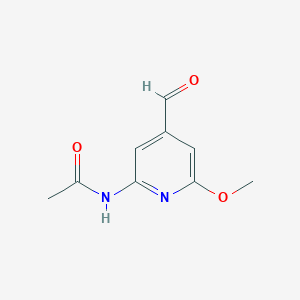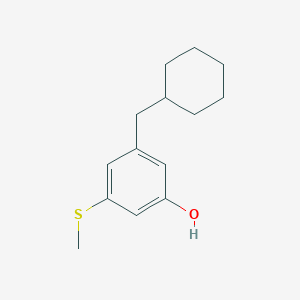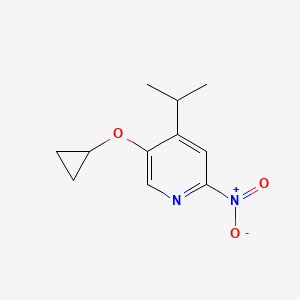
5-Cyclopropoxy-4-isopropyl-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-isopropyl-2-nitropyridine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound belongs to the class of nitro compounds and is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a nitro group attached to a pyridine ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride to yield the final product . The reaction conditions often require careful temperature control to avoid the formation of by-products and ensure high selectivity.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction parameters, minimizing the risk of hot spots and improving product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-Cyclopropoxy-4-isopropyl-2-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-isopropyl-2-nitropyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-isopropyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The cyclopropoxy and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-5-isopropoxy-2-nitropyridine: This compound has a similar structure but with an isopropoxy group instead of an isopropyl group.
3-Nitropyridine: A simpler nitropyridine derivative with different substitution patterns.
Uniqueness
5-Cyclopropoxy-4-isopropyl-2-nitropyridine is unique due to the presence of both cyclopropoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to other nitropyridine derivatives. Its specific substitution pattern can influence its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-nitro-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-11(13(14)15)12-6-10(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZFGLTNIILRRPEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NC=C1OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



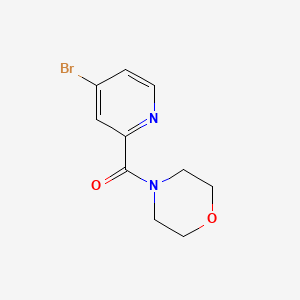
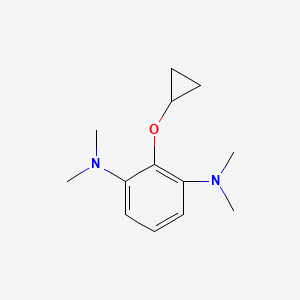
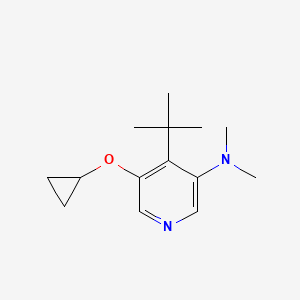

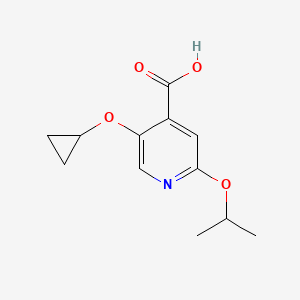
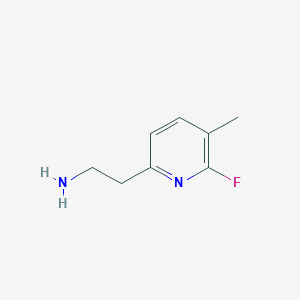
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)
